3-环戊氧基-4-甲氧基苄醇

描述

3-Cyclopentyloxy-4-methoxybenzyl alcohol is a compound that can be associated with various chemical research areas, including the protection of functional groups during synthesis and the formation of complex organic structures. While the provided papers do not directly discuss 3-Cyclopentyloxy-4-methoxybenzyl alcohol, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups to shield functional groups from reaction conditions. For instance, the 4-methoxybenzyloxymethyl (MBom) group is used to protect the sulfhydryl group of cysteine, showing effectiveness in suppressing racemization during peptide synthesis . Similarly, the synthesis of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one involves the reaction of 2'-Hydroxydihydrochalcone with paraformaldehyde and diethylamine, indicating a method that could potentially be adapted for the synthesis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol .

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the analysis of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one . This compound exhibited positional disorder in its crystal structure, which is an important consideration for the structural analysis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol.

Chemical Reactions Analysis

Chemical reactions involving methoxybenzyl groups often include protection and deprotection steps. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ is a method for removing protecting groups without affecting sensitive functional groups . This reaction could be relevant when considering the deprotection of 3-Cyclopentyloxy-4-methoxybenzyl alcohol after its use in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alcohol derivatives can be influenced by their substituents. The introduction of a cyclopentyloxy group in 3-Cyclopentyloxy-4-methoxybenzyl alcohol would likely affect its solubility, reactivity, and interaction with other molecules. The cyclooligomerization of 2,4-dialkoxybenzyl alcohols catalyzed by Sc(OTf)3, resulting in the formation of resorcin[n]arene peralkyl ethers, demonstrates the potential complexity and diversity of reactions that such compounds can undergo .

科学研究应用

保护基团的利用

3-环戊氧基-4-甲氧基苄醇可用作复杂有机分子合成中的保护基团。醇的甲氧基苄基保护基团可以使用 DDQ 氧化有效去除,而不影响其他常见的保护基团和官能团。这种选择性脱保护在多步合成过程中至关重要,在反应过程中保持分子其他部分的完整性 (Oikawa, Yoshioka, & Yonemitsu, 1982)。

对聚合物性质的影响

在酸性条件下对牛皮纸木质素和类似化合物的改性可以改变它们的结构性质,例如羟基含量和摩尔质量。这种改变会影响木质素的极性和增强其抗氧化性能,当将其掺入聚丙烯等聚合物中时,展示了在改善聚合物材料的耐用性和使用寿命方面的潜在应用 (Pouteau, Cathala, Dole, Kurek, & Monties, 2005)。

对映选择性合成

该化合物的结构是创造幼激素类似物的基础,这对于开发昆虫生长调节剂非常重要。相关化合物的对映选择性酯交换反应产生纯对映异构体,这对于生物活性和特异性至关重要。这个过程突出了此类化合物在合成具有潜在农业和害虫控制应用的生物活性分子的作用 (Brunet, Zarevúcká, Wimmer, & Legoy, 1999)。

光催化氧化

苄醇的衍生物,包括 4-甲氧基苄醇,可以使用 TiO2 光催化剂在紫外光和可见光下选择性氧化成相应的醛。这种光催化过程在化学合成和环境修复中得到应用,因为它通过利用光和分子氧进行氧化反应提供了一种绿色选择 (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009)。

属性

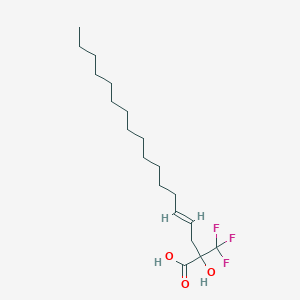

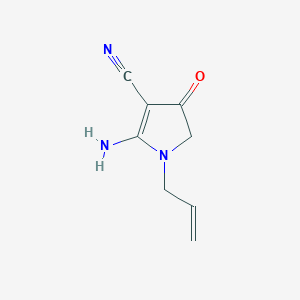

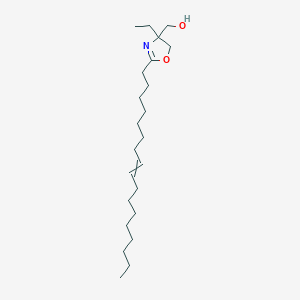

IUPAC Name |

(3-cyclopentyloxy-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRHAGAOHOYLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456636 | |

| Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyloxy-4-methoxybenzyl alcohol | |

CAS RN |

133332-49-7 | |

| Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)